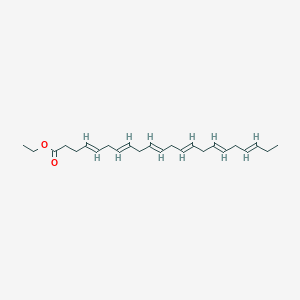

Ethyl-Docosa-4,7,10,13,16,19-Hexaenoat

Übersicht

Beschreibung

Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of docosahexaenoic acid, is a long-chain polyunsaturated fatty acid. It is derived from docosahexaenoic acid, which is an omega-3 fatty acid commonly found in fish oils. This compound is known for its significant role in human health, particularly in brain and eye development.

Wissenschaftliche Forschungsanwendungen

Ethyl docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:

Chemistry: It is used as a model compound for studying the behavior of polyunsaturated fatty acids in various chemical reactions.

Biology: The compound is studied for its role in cellular processes, particularly in the context of membrane fluidity and signaling pathways.

Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and neuroprotective properties. It is also investigated for its role in preventing and managing cardiovascular diseases.

Industry: Ethyl docosa-4,7,10,13,16,19-hexaenoate is used in the formulation of dietary supplements and functional foods aimed at improving brain and eye health.

Biochemische Analyse

Biochemical Properties

Ethyl docosa-4,7,10,13,16,19-hexaenoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of ethyl docosa-4,7,10,13,16,19-hexaenoate vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl docosa-4,7,10,13,16,19-hexaenoate is typically synthesized through the selective alcoholysis of fatty acid ethyl esters originating from tuna oil with lauryl alcohol. This process involves the use of immobilized lipase as a catalyst . The reaction conditions are carefully controlled to ensure the efficient enrichment of the ethyl ester fraction.

Industrial Production Methods

In industrial settings, the production of ethyl docosa-4,7,10,13,16,19-hexaenoate involves large-scale extraction and purification processes. Tuna oil is the primary source, and the selective alcoholysis reaction is scaled up using industrial reactors. The product is then purified through various techniques such as distillation and chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl docosa-4,7,10,13,16,19-hexaenoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its chemical properties.

Substitution: The ester group in ethyl docosa-4,7,10,13,16,19-hexaenoate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing the double bonds.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: The major products include various peroxides and hydroxylated derivatives.

Reduction: The primary products are the corresponding saturated fatty acid ethyl esters.

Substitution: The products depend on the nucleophile used, resulting in a variety of substituted esters.

Wirkmechanismus

The mechanism of action of ethyl docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including membrane-bound receptors and enzymes. The compound is known to modulate signaling pathways involved in inflammation and neuroprotection, contributing to its beneficial effects on health .

Vergleich Mit ähnlichen Verbindungen

Ethyl docosa-4,7,10,13,16,19-hexaenoate is unique due to its high degree of unsaturation and the presence of multiple cis double bonds. Similar compounds include:

Docosahexaenoic acid: The parent compound, which is a free fatty acid rather than an ester.

Eicosapentaenoic acid ethyl ester: Another omega-3 fatty acid ethyl ester with five double bonds.

Alpha-linolenic acid ethyl ester: A shorter-chain omega-3 fatty acid ethyl ester with three double bonds.

These compounds share similar health benefits but differ in their chemical structure and specific biological effects .

Biologische Aktivität

Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as ethyl cis-4,7,10,13,16,19-docosahexaenoate or DHA ethyl ester, is a polyunsaturated fatty acid (PUFA) derivative of docosahexaenoic acid (DHA). This compound has garnered attention in various fields of research due to its potential biological activities and health benefits. This article provides a comprehensive overview of the biological activity of ethyl docosa-4,7,10,13,16,19-hexaenoate based on diverse research findings.

- Molecular Formula : C24H36O2

- Molecular Weight : 356.55 g/mol

- CAS Number : 84494-72-4

- Density : Approximately 0.92 g/cm³

- Boiling Point : 443.5 °C at 760 mmHg

Sources and Synthesis

Ethyl docosa-4,7,10,13,16,19-hexaenoate is primarily derived from marine sources such as tuna oil through selective alcoholysis processes. The synthesis involves the enrichment of ethyl esters from fish oils using immobilized lipases .

1. Anti-inflammatory Effects

Research indicates that ethyl docosahexaenoate exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory responses by influencing the production of lipid mediators involved in inflammation resolution. For instance, it has been linked to the synthesis of pro-resolving mediators that help mitigate chronic inflammation .

2. Neuroprotective Properties

Ethyl docosahexaenoate has demonstrated neuroprotective effects in various animal models. A study highlighted its ability to improve cognitive function and spatial learning abilities in amyloid β-infused rats. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

3. Cardiovascular Benefits

The compound has been associated with cardiovascular health benefits. It helps in reducing triglyceride levels and improving overall lipid profiles in the bloodstream. These effects are attributed to its role in enhancing endothelial function and reducing oxidative stress .

Case Study 1: Cognitive Improvement

In a controlled study involving rats infused with amyloid β to model Alzheimer's disease, administration of ethyl docosahexaenoate resulted in improved spatial learning and memory retention compared to control groups. The results suggest that this compound may have therapeutic potential for cognitive impairments associated with neurodegeneration .

Case Study 2: Inflammatory Response Modulation

Another study focused on the effects of ethyl docosahexaenoate on inflammatory markers in a model of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines and an increase in anti-inflammatory mediators following treatment with this compound .

The biological activities of ethyl docosahexaenoate can be attributed to several mechanisms:

- Modulation of Lipid Mediators : It influences the balance between pro-inflammatory and anti-inflammatory lipid mediators.

- Neuroprotective Pathways : It activates signaling pathways that promote neuronal survival and reduce apoptosis.

- Lipid Metabolism Regulation : Enhances fatty acid oxidation and improves lipid profiles.

Comparative Analysis

| Property | Ethyl Docosa-4,7,10,13,16,19-hexaenoate | Other PUFAs (e.g., EPA) |

|---|---|---|

| Molecular Weight | 356.55 g/mol | Varies (e.g., EPA: 302.47 g/mol) |

| Anti-inflammatory Activity | High | Moderate |

| Neuroprotective Effects | Significant | Limited |

| Cardiovascular Benefits | Strong | Moderate |

Eigenschaften

CAS-Nummer |

84494-72-4 |

|---|---|

Molekularformel |

C24H36O2 |

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

ethyl docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3 |

InChI-Schlüssel |

ITNKVODZACVXDS-UHFFFAOYSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

Isomerische SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |

Synonyme |

(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester 4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer DH-ethyl ester docosahexaenoic acid ethyl este |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the adsorption characteristics of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide onto different materials?

A: Research has explored the adsorption behavior of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester from supercritical carbon dioxide using two different adsorbents: silica gel [] and C18-bonded silica [].

Q2: How does the adsorption of cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester compare to that of cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester under similar conditions?

A: Both cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester and cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester were investigated for their adsorption behavior on C18-bonded silica from supercritical carbon dioxide []. The study revealed that under identical conditions of temperature and carbon dioxide density, cis-4,7,10,13,16,19-docosahexaenoic acid ethyl ester exhibited a higher adsorption amount compared to cis-5,8,11,14,17-eicosapentaenoic acid ethyl ester []. This difference in adsorption behavior could be attributed to the structural differences between the two molecules, particularly the number of double bonds and chain length, influencing their interactions with the C18-bonded silica surface.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.